Difluoromethyl 4-methylbenzenesulfonate
Description
Contextual Significance of Fluorinated Organic Compounds in Chemical Research
The incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, particularly in the realms of medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a molecule.
In medicinal chemistry, the introduction of fluorine or fluorine-containing groups can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. nih.gov For instance, replacing a hydrogen atom or a hydroxyl group with a difluoromethyl group can increase the lipophilicity of a drug candidate, facilitating its passage through cell membranes. Furthermore, the C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic degradation by enzymes, thereby prolonging the drug's half-life in the body. The difluoromethyl group, with its ability to act as a lipophilic hydrogen bond donor, is an interesting feature in the design of bioactive molecules. cas.cn
In the domain of materials science, fluorinated compounds are prized for their exceptional thermal stability, chemical inertness, and unique surface properties. These attributes are leveraged in the creation of high-performance polymers, liquid crystals, and advanced coatings. The low surface energy of fluorinated materials, for example, is responsible for their use in non-stick and water-repellent surfaces.
Role of Sulfonate Esters as Versatile Leaving Groups in Organic Synthesis
Sulfonate esters, such as mesylates, triflates, and tosylates (4-methylbenzenesulfonates), are widely recognized in organic synthesis for their excellence as leaving groups. A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. The stability of the leaving group as an independent species is a critical factor in determining the rate and feasibility of many reactions, particularly nucleophilic substitutions and eliminations.
The effectiveness of sulfonate esters as leaving groups stems from the stability of the resulting sulfonate anion. This stability is a consequence of charge delocalization through resonance across the three oxygen atoms of the sulfonate group. This dispersal of the negative charge makes the sulfonate anion a very weak base and therefore an excellent leaving group.
The 4-methylbenzenesulfonate (B104242) (tosylate) group, in particular, is a favored leaving group due to its high reactivity in nucleophilic substitution reactions and its ability to be readily prepared from alcohols. atomfair.com The conversion of a poorly leaving hydroxyl group (-OH) into a tosylate group transforms the alcohol into a substrate that is highly susceptible to attack by a wide range of nucleophiles. atomfair.com This transformation is a cornerstone of synthetic organic chemistry, enabling a vast array of molecular manipulations.
Historical Development and Evolution of Difluoromethylating Agents
The quest for efficient methods to introduce the difluoromethyl group into organic molecules has led to the development of a diverse range of reagents over several decades. Early methods for difluoromethylation often relied on harsh reaction conditions or utilized reagents that were difficult to handle.
Historically, the deoxyfluorination of aldehydes using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) was a common strategy to install a difluoromethyl group. However, the toxicity and hazardous nature of these reagents limited their widespread application. Another classical approach involved the use of chlorodifluoromethane (Freon-22), a gas that could serve as a precursor to difluorocarbene (:CF2), which could then react with various substrates. The environmental concerns associated with chlorofluorocarbons, however, necessitated the development of more sustainable alternatives.
The evolution of difluoromethylating agents has seen a shift towards more stable, selective, and user-friendly reagents. These can be broadly categorized based on their mode of reactivity: nucleophilic, electrophilic, and radical difluoromethylating agents. cas.cn This progression has provided chemists with a more nuanced toolkit, allowing for the difluoromethylation of a wider variety of substrates under milder conditions. The development of reagents like (difluoromethyl)trimethylsilane (TMSCF2H) as a nucleophilic source and various sulfone- and sulfoximine-based reagents has significantly expanded the scope of difluoromethylation chemistry. sioc.ac.cnscienceopen.comcas.cn
Research Objectives and Scope for Difluoromethyl 4-Methylbenzenesulfonate within Modern Synthetic Methodologies
This compound (CAS No. 14277-20-4) has carved a niche for itself as a valuable electrophilic difluoromethylating agent. atomfair.com Its structure combines the highly effective tosylate leaving group with a difluoromethyl moiety, rendering the difluoromethyl group susceptible to nucleophilic attack. This reagent offers a practical and often high-yielding method for the direct introduction of the CHF2 group onto a variety of nucleophilic substrates.
The primary research objective for the use of this compound is to achieve efficient and selective difluoromethylation of carbon, nitrogen, oxygen, and sulfur nucleophiles. This allows for the synthesis of a diverse range of difluoromethylated compounds, including ethers, thioethers, amines, and carbon-carbon bond-containing structures, which are of significant interest in pharmaceutical and agrochemical research. atomfair.comnih.gov
The scope of its application in modern synthetic methodologies is broad. It is utilized in the synthesis of complex molecules and in the late-stage functionalization of drug candidates, where the introduction of a difluoromethyl group can fine-tune the compound's properties. nih.gov Research continues to explore the catalytic applications of this and similar reagents to develop more efficient and environmentally benign difluoromethylation protocols.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 14277-20-4 |
| Molecular Formula | C8H8F2O3S |
| Molecular Weight | 222.21 g/mol |
| Appearance | Colorless oil |
| Primary Function | Electrophilic difluoromethylating agent |
Further research aims to expand the substrate scope of reactions involving this compound and to develop asymmetric difluoromethylation methods to control the stereochemistry of the resulting products. The continued investigation into the reactivity and applications of this reagent will undoubtedly lead to new and innovative synthetic strategies for the creation of novel fluorinated molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8F2O3S |
|---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
difluoromethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C8H8F2O3S/c1-6-2-4-7(5-3-6)14(11,12)13-8(9)10/h2-5,8H,1H3 |
InChI Key |
ZNMVZAWTNZJSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Difluoromethyl 4 Methylbenzenesulfonate
Direct Synthetic Routes
Direct synthetic routes to difluoromethyl 4-methylbenzenesulfonate (B104242) are centered on the formation of the sulfonate ester bond and the introduction of the difluoromethyl moiety.
The formation of sulfonate esters, commonly known as sulfonates, is a cornerstone of organic synthesis. The most traditional method involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. In the context of difluoromethyl 4-methylbenzenesulfonate, this would theoretically involve the reaction of difluoromethanol (B8680546) with 4-methylbenzenesulfonyl chloride. However, the inherent instability of difluoromethanol presents significant challenges for this direct esterification approach.
An analogous, well-documented procedure is the synthesis of fluoromethyl 4-methylbenzenesulfonate from methylene (B1212753) ditosylate. nih.govresearchgate.net This reaction utilizes a nucleophilic fluorinating agent, such as cesium fluoride (B91410) (CsF), to displace one of the tosylate groups on methylene ditosylate. nih.govresearchgate.net This method avoids the use of a volatile and difficult-to-handle fluorinated alcohol. A similar strategy for the difluoromethyl analogue could be envisioned, starting from a difluoromethylated precursor with a suitable leaving group.
The introduction of the difluoromethyl (CF₂H) group is a critical aspect of the synthesis. A variety of precursors have been developed and investigated for their reactivity in difluoromethylation reactions. These precursors are designed to deliver the CF₂H moiety to a substrate under specific reaction conditions.
Difluoromethyltriflate (HCF₂OTf): This reagent is a powerful electrophilic source of the difluoromethyl group. It can be prepared on a multi-gram scale from readily available, non-ozone-depleting reagents. nih.gov HCF₂OTf has been successfully used for the difluoromethylation of phenols and thiophenols, demonstrating broad substrate scope and tolerance for various functional groups under mild conditions. nih.gov
Zinc(II) bis(difluoromethanesulfinate) (DFMS): Identified as an optimal precursor for generating the CF₂H radical, DFMS is synthesized from the convenient and commercially available starting material, difluoromethanesulfonyl chloride. nih.gov This reagent has proven effective for the direct difluoromethylation of heteroarenes and other electron-deficient π-systems. nih.gov
Difluoromethylene Phosphabetaine: This air-stable reagent serves as a nucleophilic difluoromethylating agent. acs.org It is prepared from triphenylphosphine (B44618) and potassium bromodifluoroacetate. acs.org Upon mild heating, it generates a transient phosphonium (B103445) ylide that can react with various electrophiles. acs.org
Difluoromethane (B1196922) (CF₂H₂): As an ecologically friendly refrigerant, difluoromethane holds promise as a source of the difluoromethyl anion (CF₂H⁻). rsc.org A Lewis pair approach can be used to deprotonate CF₂H₂ and capture the resulting anion. rsc.org
(Trifluoromethyl)trimethylsilane (TMSCF₂H): This reagent can act as a "-CF₂H" synthon in nucleophilic addition reactions to aldehydes, ketones, and imines. rsc.org
The reactivity of these precursors varies, allowing for either nucleophilic, electrophilic, or radical difluoromethylation pathways, thus providing versatility in synthetic design.
Optimization of Reaction Conditions for Enhanced Yield and Purity
To maximize the efficiency of the synthesis of difluoromethylated compounds, including the target sulfonate, careful optimization of reaction conditions is paramount.
The choice of solvent and the reaction temperature can significantly influence the outcome of the synthesis. In the microwave-assisted synthesis of the analogous fluoromethyl 4-methylbenzenesulfonate, various solvents were screened. Tert-amyl alcohol was found to be a superior solvent compared to others like acetonitrile, DMF, and DMSO, leading to higher conversions. nih.gov
The use of green solvents such as 2-MeTHF and cyclopentyl methyl ether (CPME) has been explored in other synthetic processes to improve efficiency and sustainability. nih.gov These solvents can sometimes allow for milder reaction conditions compared to volatile organic compounds. nih.gov
Temperature is also a critical parameter. In the aforementioned microwave synthesis of fluoromethyl tosylate, increasing the temperature from 100°C to 180°C led to a significant increase in conversion. nih.gov
Table 1: Effect of Solvent on the Conversion of Methylene Ditosylate to Fluromethyl 4-methylbenzenesulfonate
| Entry | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | Acetonitrile | 150 | 15 | 11 |
| 2 | DMF | 150 | 15 | 45 |
| 3 | DMSO | 150 | 15 | 10 |
| 4 | t-Amyl alcohol | 150 | 15 | 53 |
Data sourced from a study on the synthesis of the analogous fluoromethyl 4-methylbenzenesulfonate. nih.gov
Additives and catalysts play a crucial role in many difluoromethylation reactions. For instance, in the difluoromethylation of heteroarenes using DFMS, tert-butyl hydroperoxide is used as an oxidant to facilitate the generation of the CF₂H radical. nih.gov In some cases, the addition of trifluoroacetic acid (TFA) was found to improve the reaction rate and conversion for certain substrates. nih.gov
In palladium-catalyzed difluoromethylation reactions, the choice of ligand is critical. For example, the decarbonylative difluoromethylation of aroyl chlorides utilizes RuPhos as a ligand in conjunction with a palladium catalyst. rsc.org Similarly, copper catalysis has been employed for the difluoromethylation of aryl iodides, using reagents like [(DMPU)₂Zn(CF₂H)₂]. rsc.org
Scalability Considerations for Preparative Research
The ability to scale up a synthetic procedure from milligram to gram or even kilogram quantities is essential for preparative research and potential industrial applications. The microwave-assisted synthesis of fluoromethyl 4-methylbenzenesulfonate has been successfully demonstrated on a preparative scale, yielding a significant amount of the product with good isolated yield. nih.govresearchgate.net
Table 2: Scale-Up of Fluromethyl 4-methylbenzenesulfonate Synthesis
| Starting Material (mmol) | Reagent | Solvent | Yield (%) |
| 1.4 | CsF (5 equiv) | t-Amyl alcohol | 65 |
Data sourced from a study on the synthesis of the analogous fluoromethyl 4-methylbenzenesulfonate. nih.gov
The development of one-pot procedures, such as the two-step C-H borylation–difluoromethylation of arenes, also enhances the scalability and practicality of difluoromethylation reactions by reducing the number of purification steps and handling of intermediates. rsc.org The use of readily available and easy-to-handle reagents like DFMS and difluoromethyltriflate further contributes to the scalability of these synthetic methods. nih.govnih.gov
Reactivity and Mechanistic Investigations of Difluoromethyl 4 Methylbenzenesulfonate
Nucleophilic Substitution Pathways
The tosylate group (TsO–) is an excellent leaving group due to the ability of the sulfonate to stabilize a negative charge through resonance. libretexts.orglibretexts.orgyoutube.com This property facilitates the cleavage of the C–O bond in difluoromethyl 4-methylbenzenesulfonate (B104242), making the difluoromethyl carbon susceptible to attack by a wide array of nucleophiles.
Scope of Nucleophiles in Substitutive Transformations
Difluoromethyl 4-methylbenzenesulfonate reacts with a broad range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The scope of these transformations is extensive, encompassing various classes of nucleophilic species.
Heteroatom Nucleophiles: The introduction of the difluoromethyl group is of significant interest in medicinal chemistry, as the –CF2H moiety can serve as a lipophilic bioisostere for functional groups like alcohols, thiols, and amines. chemrxiv.orgresearchgate.net Consequently, O-, N-, and S-centered nucleophiles are commonly employed in substitution reactions.
Oxygen Nucleophiles: Alcohols and phenols can be difluoromethylated, although the basicity of some alkoxides can lead to side reactions. chemrxiv.org
Nitrogen Nucleophiles: Amines, including primary and secondary amines, as well as nitrogen-containing heterocycles, readily displace the tosylate group. chemrxiv.orgnih.gov
Sulfur Nucleophiles: Thiols are effective nucleophiles for this transformation, yielding difluoromethyl sulfides. chemrxiv.orgnih.gov
The table below summarizes the difluoromethylation of various heteroatom nucleophiles using different difluoromethylating agents, illustrating the general reactivity patterns.
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
| Thiol | Thiophenol | Aryl Difluoromethyl Sulfide | chemrxiv.org |
| Amine | Morpholine | N-Difluoromethyl Morpholine | chemrxiv.org |
| Alcohol | Phenol | Aryl Difluoromethyl Ether | chemrxiv.org |
Carbon Nucleophiles: While less common than heteroatom nucleophiles, certain stabilized carbanions can also participate in substitution reactions with this compound to form new C–C bonds.
Stereochemical Control and Regioselectivity in Displacement Reactions
Stereochemistry: In cases where the nucleophilic attack occurs at a chiral center, the stereochemical outcome is a critical consideration. Nucleophilic substitution reactions can proceed through different mechanisms, primarily the SN1 and SN2 pathways, which have distinct stereochemical consequences.
SN2 Pathway: A concerted, one-step mechanism where the nucleophile attacks from the side opposite to the leaving group. This "backside attack" results in a clean inversion of the stereochemical configuration at the carbon center. oregonstate.edu
SN1 Pathway: A two-step mechanism involving the formation of a planar carbocation intermediate after the leaving group departs. The nucleophile can then attack this intermediate from either face, typically leading to a racemic or near-racemic mixture of enantiomers. oregonstate.edu
Regioselectivity: In molecules containing multiple potential nucleophilic sites, regioselectivity becomes a key challenge. The outcome of the reaction is often dictated by the intrinsic properties of the nucleophilic centers. Generally, the most nucleophilic site will react preferentially. For instance, in substrates with both thiol and alcohol groups, the more nucleophilic thiol group is typically difluoromethylated selectively. In some cases, regioselectivity can be controlled by factors such as the pKa of the nucleophilic groups, with the most acidic site being selectively functionalized under basic conditions. researchgate.net Similarly, regioselective cycloaddition reactions have been developed using masked difluoromethyl building blocks to create substituted pyrazoles. nih.govresearchgate.net
Kinetic and Thermodynamic Aspects of Sulfonate Leaving Group Ability
The efficiency of a nucleophilic substitution reaction is heavily dependent on the ability of the leaving group to depart. The p-toluenesulfonate (tosylate) anion is an exceptionally stable leaving group because its negative charge is delocalized over the three oxygen atoms and the aromatic ring through resonance. youtube.com This stability translates to a low activation energy for the bond-breaking process.
The leaving group's ability is often correlated with the pKa of its conjugate acid. The conjugate acid of tosylate, p-toluenesulfonic acid, is a strong acid (pKa ≈ -1.34), indicating that the tosylate anion is a weak base and thus a good leaving group. nih.gov
Kinetic studies comparing various leaving groups have consistently shown that sulfonates are among the most reactive. A study on neopentyl systems demonstrated that the reactivity order for leaving groups is often triflate > tosylate > iodide > bromide. nih.gov Specifically, one study found the relative reactivity rates to be: tosylate (k_rel = 3.7×10^4) and triflate (k_rel = 1.4×10^8) being significantly faster than halides like iodide (k_rel = 91) and chloride (k_rel = 1). wikipedia.org This high reactivity makes tosylates, including this compound, highly effective substrates for substitution reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com
The table below presents a comparison of relative rate constants for different leaving groups, highlighting the superior ability of sulfonates.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate Constant (k_rel) | Reference |
| Chloride (Cl⁻) | HCl | ~ -7 | 1 | wikipedia.org |
| Iodide (I⁻) | HI | ~ -10 | 91 | nih.govwikipedia.org |
| Tosylate (TsO⁻) | TsOH | ~ -1.34 | 3.7 x 10⁴ | nih.govwikipedia.org |
| Triflate (TfO⁻) | TfOH | ~ -14 | 1.4 x 10⁸ | nih.gov |
Radical-Mediated Transformations Involving the Difluoromethyl Moiety
Beyond its role in nucleophilic substitutions, the difluoromethyl group can be involved in radical reactions. These transformations offer alternative pathways for C–C and C-heteroatom bond formation, often under mild conditions.
Generation and Behavior of Difluoromethyl Radicals
The difluoromethyl radical (•CF2H) is a key intermediate in these transformations. While this compound is not typically a direct precursor for radicals, related difluoromethyl sources are used in processes that illustrate the radical's behavior. These radicals are often generated via photoredox catalysis or other radical initiation methods. acs.org For example, visible light-induced processes can generate trifluoromethyl radicals from reagents like Umemoto's reagent, which then participate in further reactions. nih.govbeilstein-journals.org Mechanistic experiments, such as the inhibition of a reaction by radical scavengers like TEMPO, confirm the involvement of radical species. nih.gov The difluoromethyl radical, once formed, is an electrophilic species that can readily add to electron-rich systems like alkenes and arenes.
Participation in Radical Cascade and Cyclization Reactions
A significant application of difluoromethyl radicals is their participation in radical cascade reactions. nih.govacs.org In a typical cascade, the initially generated •CF2H radical adds to an unsaturated bond (e.g., an alkene or alkyne) within a substrate molecule. This addition creates a new carbon-centered radical, which can then undergo an intramolecular cyclization by attacking another functional group within the same molecule. nih.govacs.org
This strategy has been successfully employed to synthesize a variety of complex, fluorine-containing heterocyclic compounds, such as CF2H-substituted polycyclic imidazoles. nih.govacs.org These reactions are often initiated by visible light, sometimes without the need for an external photocatalyst, making them efficient and environmentally friendly. nih.govbeilstein-journals.org The process allows for the construction of multiple C–C or C-heteroatom bonds in a single, atom-economical step. nih.govacs.org
The general mechanism for a radical difluoromethylation/cyclization cascade is as follows:
Initiation: Generation of the •CF2H radical from a suitable precursor.
Addition: The •CF2H radical adds to a C=C double bond in the substrate.
Cyclization: The resulting alkyl radical undergoes an intramolecular cyclization onto an aromatic or other unsaturated moiety.
Termination/Propagation: The cyclized radical is oxidized and then deprotonated to yield the final aromatic product, regenerating the catalyst or propagating the radical chain. nih.gov
This approach has proven effective for creating diverse heterocyclic skeletons, including those found in pharmaceutically relevant molecules. nih.govbeilstein-journals.orgnih.gov
Applications in Advanced Organic Synthesis
Strategic Introduction of the Difluoromethyl Group into Complex Molecules
The primary application of difluoromethyl 4-methylbenzenesulfonate (B104242) is as a difluoromethylating agent. The tosylate portion of the molecule is an excellent leaving group, facilitating nucleophilic substitution reactions where the –CF2H group is transferred to a substrate.
Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, with many top-selling drugs featuring these structures. The incorporation of a difluoromethyl group into a heterocyclic core can significantly enhance a molecule's biological activity. nih.govnih.gov For instance, the synthesis of 3-difluoromethyl-quinoxalin-2-ones, a class of compounds with significant pharmaceutical interest, highlights the importance of difluoromethylation in creating valuable heterocyclic scaffolds. nih.govmdpi.com In such syntheses, a difluoromethylating agent is used to install the CF2H group onto the quinoxalin-2-one core. mdpi.com The reaction below illustrates a general strategy for producing these important intermediates.
Reaction Scheme: Visible-light-driven difluoromethylation of quinoxalin-2-ones using a suitable difluoromethyl source and a photocatalyst. nih.govmdpi.com
The development of practical methods for creating structurally diverse 3-CF2H-quinoxalin-2-ones and other fluorinated heterocycles provides medicinal chemists with a greater variety of lead compounds for drug discovery. nih.govmdpi.com
Difluoromethyl 4-methylbenzenesulfonate is effective for the functionalization of both aromatic and aliphatic compounds. The introduction of a CF2H group can alter the physicochemical properties of the parent substrate, which is a key strategy in designing new materials and agrochemicals. rsc.org Late-stage functionalization, where the difluoromethyl group is introduced at a late step in a synthetic sequence, is particularly valuable as it allows for the rapid diversification of complex molecules with established biological activity. rsc.orgresearchgate.net
Various catalytic systems have been developed to achieve this transformation efficiently.
Table 1: Catalytic Methods for Difluoromethylation
| Catalytic System | Substrate Type | Reagent Example | Reference |
|---|---|---|---|
| Palladium-catalysis | (Hetero)arylboronic acids and esters | Chlorodifluoromethane | rsc.org |
| Nickel-catalysis | Aryl halides, aryl boronic acids | Difluoromethyl sulfones | rsc.org |
| Iron-catalysis | Aryl Grignard reagents | Fluoroform-derived reagents | rsc.org |
| Photoredox catalysis | Arenes, heterocycles | Sulfonium salts | nih.govalfa-chemistry.com |
These methods demonstrate the versatility of difluoromethylation chemistry, enabling the functionalization of a wide array of substrates, including pharmaceutically relevant heterocycles like pyrimidines, pyrazoles, and indoles. rsc.org
Construction of Bioactive Molecules and Pharmaceutical Intermediates
The difluoromethyl group is a privileged motif in modern drug discovery. nih.gov Its unique ability to serve as a metabolically stable bioisostere of alcohol (–OH) and thiol (–SH) groups allows chemists to fine-tune the properties of drug candidates. nih.govresearchgate.net Introducing a CF2H group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets. nih.gov
This compound serves as a key building block for synthesizing these valuable molecules. Research has demonstrated the feasibility of incorporating the CF2H group into complex pharmaceutical intermediates on a large scale. rsc.org For example, the bis-difluoromethylation of an intermediate in the synthesis of Seviteronel was achieved on a multi-kilogram scale. rsc.org Furthermore, the direct difluoromethylation of commercial drugs like Fenofibrate and Tolvaptan demonstrates the power of this strategy for late-stage drug modification. researchgate.net The synthesis of 3-difluoromethyl-quinoxalin-2-ones is another clear example of creating pharmaceutically important intermediates through difluoromethylation. nih.govmdpi.com
Table 2: Examples of Difluoromethylated Bioactive Scaffolds and Drugs
| Compound/Scaffold | Significance | Difluoromethylation Strategy | Reference |
|---|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Important agrochemical motif | Nickel-catalyzed C–H difluoromethylation | rsc.org |
| PQR620 (mTORC1/2 inhibitor) | CF2H group provides >1000-fold selectivity | General synthetic methods | rsc.org |
| Seviteronel Intermediate | Prostate cancer drug candidate | Scaled-up difluoromethylation | rsc.org |
| Fenofibrate, Tolvaptan | Commercial drugs | Late-stage C–H difluoromethylation | researchgate.net |
Integration into Drug-Like Scaffolds
The incorporation of the difluoromethyl group into heterocyclic structures, which are ubiquitous in pharmaceuticals, is a key strategy for developing new therapeutic agents. nih.govnih.gov Research has focused on developing efficient methods for the direct C-H difluoromethylation of these scaffolds or constructing the entire fluorinated ring system.
Visible-light photoredox catalysis has emerged as a powerful tool for this purpose. For instance, a practical and efficient protocol for the synthesis of 3-difluoromethyl-quinoxalin-2-ones has been developed using an S-(difluoromethyl)sulfonium salt as the difluoromethyl radical source. nih.gov This method allows for the direct difluoromethylation of a wide range of quinoxalin-2-one substrates, which are common skeletons in many bioactive compounds, to produce structurally diverse products with significant potential for drug discovery. nih.gov
Another important strategy involves the synthesis of versatile difluoromethylated building blocks that can be further elaborated into complex drug molecules. The creation of [¹⁸F]4,4-difluoropiperidine, a valuable scaffold for positron emission tomography (PET) ligand discovery, highlights a no-carrier-added radiosynthesis approach that can be applied to various medicinally relevant cyclic amines. nih.gov The resulting difluoropiperidine can then be functionalized through subsequent reactions like N-heteroarylation or amide bond formation. nih.gov Research into novel 5-HT₆R antagonists for Alzheimer's disease has also led to the design and synthesis of complex indole (B1671886) scaffolds containing a difluoromethyl group at a key position, resulting in compounds with significantly enhanced receptor affinity and improved pharmacokinetic properties. nih.govresearchgate.net
Table 1: Examples of Difluoromethylated Drug-Like Scaffolds This table is interactive. You can sort and filter the data.
| Scaffold Class | Reagent/Method | Example Product | Yield | Source(s) |
|---|---|---|---|---|
| Quinoxalin-2-ones | S-(difluoromethyl)sulfonium salt | 3-Difluoromethyl-quinoxalin-2-one | High | nih.gov |
| Indoles | Multi-step synthesis | 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-3-difluoromethyl-1H-indole | N/A | nih.govresearchgate.net |
| Piperidines | Oxidative Fluorodecarboxylation | [¹⁸F]4,4-Difluoropiperidine | High | nih.gov |
| Pyrrolidines | Intramolecular Radical Cyclization | 2,4-trans-disubstituted 3,3-difluoropyrrolidines | Good | cas.cn |
| Heterocycles | Visible-light oxy-difluoromethylation | CHF₂-containing lactones, tetrahydrofurans, pyrrolidines | Moderate to Excellent | nih.gov |
Stereoselective Syntheses of Chiral Difluoromethylated Compounds
The development of methods for the stereoselective synthesis of chiral difluoromethylated compounds is of high importance, as the specific stereochemistry of a drug molecule is often crucial for its biological activity. nih.gov While enantioselective difluoromethylation remains a challenging field, significant progress has been made in diastereoselective methods using chiral auxiliaries. cas.cnresearchgate.net
A highly effective strategy involves the nucleophilic (phenylthio)difluoromethylation of chiral N-(tert-butylsulfinyl)imines using (phenylthio)difluoromethyltrimethylsilane (TMSCF₂SPh). cas.cn This approach allows for the synthesis of α-difluoromethyl amines with excellent diastereoselectivity (typically >98:2 d.r.). The reaction proceeds through the addition of a silicon-ate complex to the imine, with the stereochemical outcome controlled by the chiral sulfinyl group. The resulting products can be further transformed through intramolecular radical cyclization to generate chiral 2,4-trans-disubstituted 3,3-difluoropyrrolidines, which are valuable building blocks in medicinal chemistry. cas.cn
Another powerful, reagent-controlled method employs chiral (S)-difluoromethyl phenyl sulfoximine (B86345) for the highly stereoselective nucleophilic difluoromethylation of ketimines. nih.govnih.gov This approach provides access to a variety of enantiomerically enriched α-difluoromethyl amines with high efficiency and broad substrate scope. The reaction is believed to proceed via a non-chelating transition state, where the stereoselectivity is dictated by the reagent itself rather than the substrate. nih.gov
Table 2: Diastereoselective Synthesis of α-Difluoromethylated Sulfinamides This table is interactive. You can sort and filter the data.
| Substrate (Imine) | Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Source(s) |
|---|---|---|---|---|---|
| (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide | TMSCF₂SPh | THF, TBAT, -20 °C | 72 | 98:2 | cas.cn |
| (R,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | TMSCF₂SPh | THF, TBAT, -20 °C | 75 | 99:1 | cas.cn |
| (R,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | TMSCF₂SPh | THF, TBAT, -20 °C | 74 | 99:1 | cas.cn |
| (R,E)-N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide | TMSCF₂SPh | THF, TBAT, -20 °C | 71 | 99:1 | cas.cn |
Spectroscopic and Structural Characterization Methods for Difluoromethyl 4 Methylbenzenesulfonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organofluorine compounds. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹⁹F, and ¹³C, it is possible to map the chemical environment of each atom within the molecule.
¹H NMR for Proton Chemical Shifts and Coupling Analysis
Proton (¹H) NMR spectroscopy provides critical information about the number and types of hydrogen atoms in a molecule. In difluoromethyl 4-methylbenzenesulfonate (B104242), the spectrum is characterized by distinct signals for the aromatic protons of the tosyl group, the methyl protons, and the unique proton of the difluoromethyl group.
The aromatic protons of the p-toluenesulfonate (tosyl) group typically appear as two doublets in the downfield region (around 7.4-7.9 ppm), a characteristic AA'BB' system, due to the para-substitution on the benzene (B151609) ring. The methyl group protons (CH₃) on the tosyl moiety typically present as a singlet at approximately 2.4 ppm. rsc.org
The most distinctive signal is that of the difluoromethyl proton (-CHF₂), which appears as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F). The chemical shift of this proton is significantly influenced by the electronegative fluorine atoms and the sulfonate group, typically appearing in the range of 6.5-7.5 ppm. For instance, in N-tosyl-S-difluoromethyl-S-phenylsulfoximine, a related compound, the -CHF₂ proton appears as a triplet at 7.17 ppm with a coupling constant (²JH-F) of 55.2 Hz. amazonaws.com
Table 1: Representative ¹H NMR Data for Analogs of Difluoromethyl 4-Methylbenzenesulfonate
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 4-Chlorophenyl 4-methylbenzenesulfonate | Aromatic Hs (tosyl) | 7.69 (d), 7.32 (d) | Doublet | 7.9, 8.0 | rsc.org |
| Methyl H (tosyl) | 2.45 | Singlet | - | rsc.org |
¹⁹F NMR for Fluorine Environments and Spin-Spin Coupling
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, spanning a wide range which allows for clear distinction between different fluorine atoms. alfa-chemistry.com
Table 2: Representative ¹⁹F NMR Data for Compounds with a Difluoromethyl Group
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| Methyl 4-(difluoromethoxy)benzoate | -OCF₂H | -81.80 | Doublet | 73.2 (²JF-H) | rsc.org |
| N-tosyl-S-difluoromethyl-S-phenylsulfoximine | -SCF₂H | -114.7 | Doublet of Doublets | Not specified | amazonaws.com |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. In this compound, each unique carbon atom produces a distinct signal. The carbon of the difluoromethyl group (-CHF₂) is of particular interest. It appears as a triplet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms (¹JC-F), which is typically large (e.g., 200-300 Hz). In related structures like (3,4-dichlorobenzyl)(difluoromethyl)sulfane, the difluoromethyl carbon appears as a triplet at 119.83 ppm with a ¹JC-F coupling of 274.0 Hz. rsc.org
The aromatic carbons of the tosyl group show characteristic shifts, with the carbon attached to the sulfur atom appearing at a lower field. The methyl carbon of the tosyl group typically resonates around 21 ppm. rsc.org
Table 3: Representative ¹³C NMR Data for Analogs of this compound
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 4-Chlorophenyl 4-methylbenzenesulfonate | Aromatic C-S | 132.78 | Singlet | - | rsc.org |
| Methyl C (tosyl) | 21.72 | Singlet | - | rsc.org |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within complex molecules. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would confirm the coupling between the ortho and meta protons within the tosyl ring's AA'BB' system.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs. columbia.edu It would be used to definitively link the proton signals of the tosyl group and the difluoromethyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum. sdsu.educolumbia.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation patterns. nih.gov For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Analysis of the fragmentation pattern can help confirm the structure; for example, characteristic fragments corresponding to the tosyl cation (m/z 155) and the difluoromethoxy moiety would be expected.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netnih.gov This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound (C₈H₈F₂O₃S), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. For example, in the analysis of a related compound, (E)-1-Benzenesulfonyl-1,1-difluoro-4-phenyl-3-buten-2-ol, HRMS provided an observed mass of 324.0642, which was consistent with the calculated mass of 324.0632 for the formula C₁₆H₁₄F₂O₃S. cas.cn This level of accuracy is essential for confirming the identity of novel compounds.
Electron Ionization (EI) and Electrospray Ionization (ESI) Studies
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods used to generate ions for mass spectrometric analysis, each providing distinct and complementary information.
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. This process results in a characteristic fragmentation pattern that serves as a molecular fingerprint. nih.gov The fragmentation of the radical cation formed can occur over a wide range of timescales, from femtoseconds to microseconds. researchgate.net For this compound, EI would likely produce a molecular ion peak (M⁺•) corresponding to its molecular weight, along with several fragment ions. The fragmentation pattern is predictable based on the stability of the resulting carbocations and neutral losses. Key fragmentations would involve the cleavage of the sulfonate ester bond.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation in the ion source. nih.govchemrxiv.org It is particularly useful for polar and thermally labile molecules. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. nih.gov In an ESI-MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID), yielding a product ion spectrum. nih.govuvic.ca This spectrum reveals information about the compound's structure based on the neutral molecules lost. The nature and position of substituents can significantly influence the fragmentation pathways. uvic.ca
Detailed research findings on the specific mass spectrometric behavior of this compound are not extensively published, but a predictive fragmentation table can be constructed based on its structure and the known behavior of tosylates.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Ionization Method | Notes |
|---|---|---|---|
| 222 | [C₈H₈F₂O₃S]⁺• | EI | Molecular Ion (M⁺•) |
| 155 | [CH₃C₆H₄SO₂]⁺ | EI / ESI-MS/MS | Tosyl cation, resulting from cleavage of the S-O bond. |
| 91 | [C₇H₇]⁺ | EI / ESI-MS/MS | Tropylium ion, a common rearrangement fragment from toluene (B28343) derivatives. |
| 67 | [CHF₂]⁺ | EI | Difluoromethyl cation, resulting from cleavage of the O-C bond. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. youtube.com The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. youtube.com This spectrum plots percent transmittance against wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups. youtube.com
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural components: the aromatic ring, the sulfonate group, the methyl group, and the carbon-fluorine bonds. While most organic compounds contain C-H and C-C bonds, the specific regions of absorption for the sulfonate and C-F groups are highly diagnostic. libretexts.orglibretexts.org
The major functional groups and their expected IR absorption regions are detailed below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Methyl (CH₃) C-H | Stretch | 2960 - 2850 | Medium |
| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium-Weak |
| Sulfonate (S=O) | Asymmetric Stretch | 1420 - 1350 | Strong |
| Sulfonate (S=O) | Symmetric Stretch | 1200 - 1150 | Strong |
| C-F | Stretch | 1400 - 1000 | Strong |
Note: The C-F stretching region often contains multiple strong bands and can overlap with other absorptions in the fingerprint region. libretexts.org
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. nih.gov The analysis of a single crystal of this compound would confirm its molecular structure and offer insights into intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. nih.govnih.gov
The process involves irradiating a single crystal with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com The final output is a detailed structural model, including the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the crystal's symmetry elements). mdpi.comnih.gov
While a specific crystal structure for this compound is not publicly available, the table below illustrates the type of crystallographic data that would be generated from such an analysis.
| Parameter | Description | Example Value/Type |
|---|---|---|
| Molecular Formula | The chemical formula of the compound. | C₈H₈F₂O₃S |
| Formula Weight | The mass of one mole of the compound. | 222.21 g/mol |
| Crystal System | One of seven crystal systems (e.g., Monoclinic, Triclinic). | e.g., Monoclinic |
| Space Group | Describes the symmetry of the crystal structure. | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. | a, b, c, α, β, γ |
| Volume (V) | The volume of the unit cell in ų. | e.g., 950.0 ų |
| Z | The number of molecules in the unit cell. | e.g., 4 |
| Density (calculated) | The calculated density of the crystal in g/cm³. | e.g., 1.55 g/cm³ |
This table is for illustrative purposes to show the data generated by X-ray crystallography and does not represent experimentally determined values for this specific compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Difluoromethyl 4-methylbenzenesulfonate (B104242), methods like Density Functional Theory (DFT) are employed to determine its electronic structure and the nature of its chemical bonds. ias.ac.in
Molecular Geometry and Orbitals: The first step in a computational study is the optimization of the molecule's three-dimensional geometry to find its most stable conformation (a minimum on the potential energy surface). DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. ias.ac.in For Difluoromethyl 4-methylbenzenesulfonate, key parameters would include the S-O and C-F bond lengths, which are critical to its reactivity.
Following geometry optimization, the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The energy of the LUMO is indicative of the molecule's susceptibility to nucleophilic attack, a key aspect of its role as a difluoromethylating agent. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule.
Electron Density and Charge Distribution: Analysis of the electron density distribution reveals the electronic nature of different parts of the molecule. Natural Bond Orbital (NBO) analysis is a common technique used to calculate the partial atomic charges on each atom. In this compound, the carbon atom of the difluoromethyl group is expected to have a significant positive partial charge due to the high electronegativity of the two fluorine atoms and the adjacent sulfonate group, making it a strong electrophilic center. The distribution of charges across the tosylate group influences its leaving group ability.
Table 1: Representative Predicted Atomic Charges using NBO Analysis
| Atom | Predicted Partial Charge (a.u.) |
|---|---|
| C (of CHF₂) | +0.45 to +0.60 |
| F | -0.35 to -0.45 |
| S | +1.50 to +1.70 |
| O (sulfonyl) | -0.70 to -0.85 |
| O (ester) | -0.55 to -0.70 |
Note: These are hypothetical values based on typical results for similar compounds and are for illustrative purposes.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, including identifying short-lived intermediates and transition states. researchgate.netmontclair.edu For this compound, this is particularly relevant for understanding its function as a difluoromethylating agent.
Reaction Pathways: Difluoromethylation reactions involving this reagent typically proceed via a nucleophilic substitution mechanism (S_N2). A computational study would model the reaction pathway by calculating the energy of the system as the nucleophile approaches the electrophilic difluoromethyl carbon and the tosylate leaving group departs. DFT calculations can map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. researchgate.net
Transition State Analysis: A critical aspect of modeling reaction mechanisms is the location and characterization of the transition state—the highest energy point along the reaction coordinate. The geometry of the transition state for an S_N2 reaction would show the incoming nucleophile and the departing tosylate group partially bonded to the central carbon atom. Frequency calculations are performed to confirm the nature of the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate.
Table 2: Illustrative Calculated Energies for a Hypothetical S_N2 Difluoromethylation Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | +15 to +25 |
| Products (Difluoromethylated Nucleophile + Tosylate Anion) | -10 to -20 |
Note: These values are illustrative and would vary depending on the specific nucleophile and computational method.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. nrel.govchemrxiv.orgacs.orgnih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nrel.govacs.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. ias.ac.in Calculations are typically performed on the optimized geometry of the molecule. The computed nuclear shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). acs.org For this compound, this would allow for the assignment of each peak in the experimental spectrum to a specific proton or carbon atom.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C-F, S=O, and C-H bonds in this compound.
Validation: The accuracy of the computational predictions is assessed by comparing the calculated spectroscopic data with experimental spectra. A good correlation between the predicted and experimental values provides confidence in both the structural assignment and the computational model.
Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| CHF₂ | 115.0 - 120.0 | (Not available) |
| C (aromatic, ipso) | 145.0 - 150.0 | (Not available) |
| C (aromatic, ortho) | 128.0 - 132.0 | (Not available) |
| C (aromatic, meta) | 129.0 - 133.0 | (Not available) |
| C (aromatic, para) | 133.0 - 138.0 | (Not available) |
| CH₃ | 20.0 - 25.0 | (Not available) |
Structure-Reactivity Relationship Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govhilarispublisher.com
Descriptor Calculation: For a series of related sulfonate esters, various molecular descriptors can be calculated using computational methods. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or physicochemical (e.g., lipophilicity).
Model Development: A QSAR model is developed by correlating these calculated descriptors with an experimentally determined measure of reactivity (e.g., reaction rate constants). Statistical methods, such as multiple linear regression, are used to build the model. For difluoromethylating agents, a QSAR model could predict the reactivity of new compounds based on their calculated structural and electronic properties. This can be a valuable tool in the design of new reagents with tailored reactivity. For instance, the electrophilicity of the difluoromethyl carbon, which can be quantified computationally, is expected to be a key predictor of the reactivity of this compound and its analogs. nih.gov
Table 4: Key Descriptors in a QSAR Model for Sulfonate Ester Reactivity
| Descriptor | Type | Expected Correlation with Reactivity |
|---|---|---|
| LUMO Energy | Electronic | Negative (lower LUMO energy, higher reactivity) |
| Partial Charge on CHF₂ Carbon | Electronic | Positive (more positive charge, higher reactivity) |
| C-O Bond Length (ester) | Steric/Electronic | Positive (longer bond, higher reactivity) |
| Molecular Volume | Steric | Negative (larger volume may hinder attack) |
Note: This table illustrates the types of descriptors and their expected influence on reactivity in a hypothetical QSAR study.
Future Directions and Emerging Research Avenues
Development of Novel and More Sustainable Synthetic Methodologies
The demand for greener and more efficient chemical processes has spurred research into novel synthetic routes for difluoromethylating agents. Traditional methods often involve harsh conditions or reagents with poor atom economy. researchgate.netnih.gov Future research is focused on overcoming these limitations.
One promising approach is the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times. For instance, a novel microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate (B104242) from methylene (B1212753) ditosylate was developed, achieving a 65% isolated yield in just 15 minutes using inexpensive reagents. researchgate.netnih.gov This is a significant improvement over conventional methods that often result in low yields. researchgate.netnih.gov
Another key area is the development of methods that utilize more sustainable reagents. Research into the direct C-H difluoromethylation of heterocycles using organophotocatalysis with molecular oxygen as a green oxidant represents a significant step forward. acs.org This method avoids the need for pre-functionalization of substrates, metals, or additives, making the process more environmentally friendly. acs.org Similarly, the use of fluoroform (CHF3) as a difluoromethylating agent in continuous flow systems is being explored as a highly atom-efficient protocol. rsc.org
The selective cleavage of a single carbon-fluorine (C-F) bond in readily available trifluoromethyl compounds is also emerging as a powerful and sustainable strategy. researchgate.netacs.org Organophotoredox catalysis is being employed to achieve this transformation, providing access to difluoromethylated arenes, amides, and esters from trifluoromethyl precursors. acs.org
Expanding the Scope of Difluoromethyl 4-Methylbenzenesulfonate in Catalytic Systems
The utility of this compound is intrinsically linked to the catalytic systems that enable its reactivity and selectivity. A major frontier in this area is the development of catalytic, asymmetric methods to introduce difluoromethyl groups, thereby creating chiral molecules with specific three-dimensional arrangements.
Researchers have successfully developed a method for the catalytic, asymmetric difluorination of β-substituted styrenes to produce compounds with difluoromethylated tertiary or quaternary stereocenters. nih.gov This reaction employs a simple chiral aryl iodide catalyst and commercially available reagents, and it has been demonstrated on a gram scale. nih.gov Insights from these studies suggest that cation-π interactions are crucial for achieving stereodifferentiation by the catalyst. nih.gov
Furthermore, the development of dual-catalyst systems is expanding the reach of difluoromethylation. Merging organophotoredox catalysis with hydrogen atom transfer (HAT) or transition metal catalysis allows for the hydrofluorination of trifluoromethyl arenes under milder conditions. acs.org Covalent organic frameworks (COFs) are also being designed as innovative photocatalytic materials. acs.org By incorporating dual-active centers, these COFs can efficiently generate difluoromethyl radicals and facilitate the reaction, demonstrating remarkable performance in synthesizing various pharmaceutical building blocks. acs.org The stability and reusability of these COF-based photocatalysts, with some showing no significant loss in activity after five cycles, highlight their potential for practical applications. acs.org
| Catalyst System | Reaction Type | Key Advantages |
| Chiral Aryl Iodide | Asymmetric geminal difluorination | Access to chiral difluoromethylated centers; scalable. nih.gov |
| Organophotoredox / HAT Dual Catalysis | Hydrofluorination of CF3-arenes | Milder reaction conditions; broad functional group tolerance. acs.org |
| Covalent Organic Framework (COF) | Photocatalytic C-H difluoromethylation | Uses O2 as a green oxidant; high efficiency and reusability. acs.org |
| Palladium(II) Catalysis | Cascade functionalization of internal alkynes | Construction of complex fused heterocyclic systems. acs.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. wikipedia.orgmit.edufraunhofer.de The integration of difluoromethylation reactions into these systems is a key area of future development.
Flow chemistry utilizes microreactors to provide precise control over reaction parameters like temperature and pressure, leading to higher yields and selectivity by minimizing side reactions. fraunhofer.deyoutube.com The high surface-to-volume ratio in these reactors allows for rapid heat transfer, enabling the use of higher temperatures to accelerate reactions safely. youtube.com This has been successfully applied to the synthesis of α-difluoromethyl-amino acids using fluoroform in a continuous flow setup, showcasing a highly atom-efficient process. rsc.org The ability to operate at elevated temperatures and pressures in a controlled manner opens up new process windows that are inaccessible in batch synthesis. fraunhofer.de
Automated synthesis systems, which use robotics and computer control, further enhance efficiency and reproducibility, enabling the rapid generation of compound libraries for screening. wikipedia.orgsigmaaldrich.comnih.gov These platforms can perform entire synthetic sequences, from reagent addition to purification, with minimal human intervention. sigmaaldrich.comnih.gov For example, a fully automated, one-pot synthesis of [¹⁸F]fluoromethylcholine has been developed using [¹⁸F]fluoromethyl tosylate, demonstrating the suitability of these agents for automated processes in fields like radiochemistry for Positron Emission Tomography (PET). researchgate.netnih.gov
| Technology | Key Features | Benefits for Difluoromethylation |
| Flow Chemistry | Precise control of temperature & pressure; high surface-to-volume ratio. fraunhofer.deyoutube.com | Enhanced reaction rates, improved safety, higher yields, easier scale-up. rsc.orgmit.edu |
| Automated Synthesis | Robotic handling of reagents and purification; computer-controlled processes. wikipedia.orgsigmaaldrich.com | High-throughput synthesis, improved reproducibility, rapid library generation. nih.govnih.gov |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are becoming indispensable tools for probing the intricate details of difluoromethylation reactions in real time. researchgate.net
Techniques like femtosecond transient absorption spectroscopy (fs-TAS) are being used to study photocatalytic systems. acs.org These methods allow researchers to confirm that the incorporation of dual-active centers in covalent organic frameworks enhances charge separation and significantly increases the lifetime of the photogenerated species that drive the difluoromethylation reaction. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is fundamental in studying fluorinated compounds. Real-time NMR monitoring can track the consumption of reactants and the formation of products and transient intermediates during a reaction. acs.org This provides invaluable data for mechanistic elucidation and reaction optimization. For example, in the development of a unified method for synthesizing difluoromethylated compounds, ¹⁹F and ¹H NMR of the crude reaction mixture confirmed the complete C-selectivity of the difluoromethylation step. acs.org Computational methods, such as Density Functional Theory (DFT) calculations, are often used in concert with spectroscopic data to model reaction pathways and rationalize observed outcomes. acs.org
Design of New Difluoromethylated Scaffolds for Chemical Biology Research
The unique properties of the difluoromethyl group make it an attractive feature in molecules designed for chemical biology research, particularly as bioorthogonal probes and therapeutic agents. nih.govnih.gov The difluoromethyl group can serve as a bioisostere of functional groups like alcohols and thiols and can participate in hydrogen bonding, potentially enhancing drug potency and selectivity. nih.govrsc.org
Future research will focus on designing and synthesizing novel molecular scaffolds where the CF2H group is strategically placed to probe biological systems. nih.gov This includes the creation of chemical probes appended with reporter groups (e.g., fluorescent tags or photoaffinity labels) to track their interactions within cells. ljmu.ac.uknih.gov The development of bioorthogonal catalysts based on diverse scaffolds, such as nanomaterials or polymers, is enabling chemical transformations to be performed inside living systems with high selectivity. nih.gov
The synthesis of complex, biorelevant radiolabeled scaffolds containing the geminal difluoro motif is another active area. nih.gov For instance, the creation of [¹⁸F]-labeled difluoropiperidine, a structure prominent in biologically active compounds, opens up new possibilities for developing novel radiotracers for PET imaging. nih.gov The design of such molecules is critical for advancing diagnostic and therapeutic strategies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
